molecular formula C11H9ClN2O2S B1420445 Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate CAS No. 1065074-65-8

Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate

Cat. No. B1420445
M. Wt: 268.72 g/mol
InChI Key: RXFHPRRHAKGZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate” is a chemical compound with the CAS Number: 1065074-65-8 . It has a molecular weight of 268.72 and its IUPAC name is methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate . The compound is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9ClN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) . This indicates the presence of a methyl group (CH3), a 2-amino group (NH2), a 4-chlorophenyl group (C6H4Cl), a thiazole ring, and a carboxylate group (COO-) in the molecule .


Physical And Chemical Properties Analysis

The compound appears as a pale cream to cream to yellow to pale brown color . It has a melting point range of 165.0-171.0°C . The compound is in the form of crystals or powder or crystalline powder . The assay (Non-aqueous acid-base Titration) is ≥97.5 to ≤102.5% .

Scientific Research Applications

Antiviral Applications

Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate and its analogues have been explored for their potential antiviral activities. A study by Mayhoub et al. (2011) synthesized third-generation analogues of this compound, testing their efficacy against the yellow fever virus. These analogues showed promising antiviral potencies, improved therapeutic indices, and better metabolic stabilities compared to their predecessors.

Synthesis and Derivative Applications

The molecule has been utilized as a starting point for the synthesis of various derivatives. For instance, Dovlatyan et al. (2004) detailed the acylation and methylation of 2-amino-4-methylthiazole-5-carboxylic acid derivatives, leading to the creation of new compounds with potential therapeutic applications.

Anti-Inflammatory and Analgesic Properties

The compound has also been investigated for its anti-inflammatory and analgesic properties. Attimarad & Bagavant (1999) synthesized new derivatives showing significant anti-inflammatory and analgesic activities in their study.

Corrosion Inhibition

In the field of materials science, derivatives of Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate have been evaluated for their role in corrosion inhibition. El aoufir et al. (2020) studied its inhibitive and adsorption behavior on mild steel corrosion in HCl, finding that these compounds effectively inhibited corrosion.

Antimicrobial Agents

Another application is in the synthesis of antimicrobial agents. Sah et al. (2014) synthesized derivatives from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which displayed moderate antimicrobial activity.

Molecular Structure Studies

The molecular structure and properties of Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate derivatives have been a subject of research as well. Heydari et al. (2016) conducted a study on the crystal structures of some new 2-(Diphenylamino)-4,5-Disubstituted Thiazole Derivatives, contributing to the understanding of their chemical properties.

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects is more desirable . 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Therefore, “Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate” and its derivatives could potentially be developed as potent anticancer agents in the future .

properties

IUPAC Name

methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFHPRRHAKGZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674637
Record name Methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate

CAS RN

1065074-65-8
Record name Methyl 2-amino-4-(4-chlorophenyl)-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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